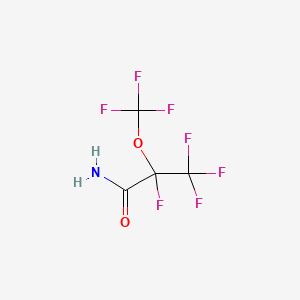
2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide is a fluorinated organic compound with the molecular formula C4H2F7NO2 It is known for its unique chemical structure, which includes both tetrafluoro and trifluoromethoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide typically involves the reaction of 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid with ammonia or an amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions often include:
- Temperature: 0-50°C
- Solvent: Anhydrous solvents such as tetrahydrofuran or dichloromethane
- Catalyst: None required
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include:
- Large-scale reactors with precise temperature control
- Use of high-purity starting materials to ensure product quality
- Implementation of safety measures to handle fluorinated compounds
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide can undergo various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form corresponding amines.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products
Oxidation: 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid
Reduction: 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamine
Substitution: Various substituted amides depending on the nucleophile used
Applications De Recherche Scientifique
2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Potential use in the development of fluorinated pharmaceuticals.
Medicine: Investigated for its potential as a drug candidate due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials with unique properties such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide is primarily based on its ability to interact with various molecular targets through its fluorinated groups. These interactions can include:
Hydrogen bonding: The amide group can form hydrogen bonds with biological molecules.
Electrostatic interactions: The fluorinated groups can interact with charged or polar regions of molecules.
Hydrophobic interactions: The trifluoromethoxy group can interact with hydrophobic regions of molecules.
Comparaison Avec Des Composés Similaires
2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanamide can be compared with other fluorinated amides such as:
- 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoic acid
- 2,3,3,3-Tetrafluoro-2-(trifluoromethoxy)propanoyl fluoride
- 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanamide
Uniqueness
- Chemical Structure : The presence of both tetrafluoro and trifluoromethoxy groups makes it unique.
- Reactivity : Its reactivity profile is distinct due to the combination of these groups.
- Applications : Its potential applications in various fields make it a compound of interest.
Propriétés
Numéro CAS |
67710-48-9 |
|---|---|
Formule moléculaire |
C4H2F7NO2 |
Poids moléculaire |
229.05 g/mol |
Nom IUPAC |
2,3,3,3-tetrafluoro-2-(trifluoromethoxy)propanamide |
InChI |
InChI=1S/C4H2F7NO2/c5-2(1(12)13,3(6,7)8)14-4(9,10)11/h(H2,12,13) |
Clé InChI |
RODHNODFUBONAV-UHFFFAOYSA-N |
SMILES canonique |
C(=O)(C(C(F)(F)F)(OC(F)(F)F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



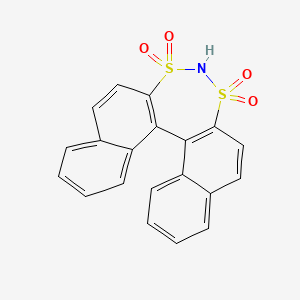
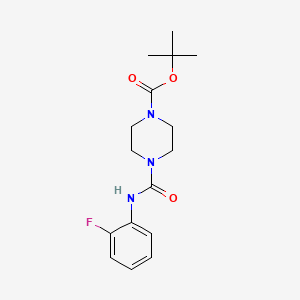
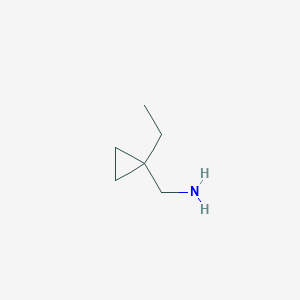

![3-{2-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B15088301.png)
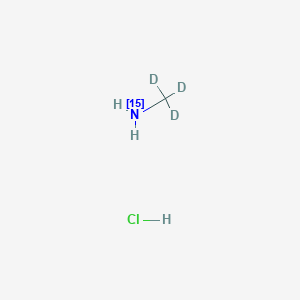

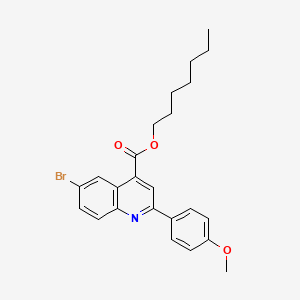

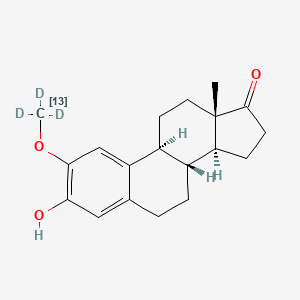

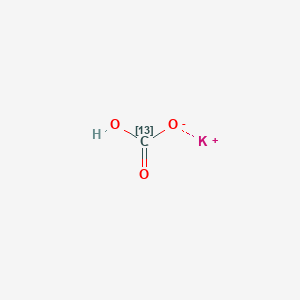
![4-[[5-[[bis[(1-benzyltriazol-4-yl)methyl]amino]methyl]triazol-1-yl]methyl]-N-methylbenzamide](/img/structure/B15088360.png)
